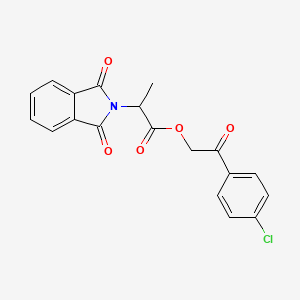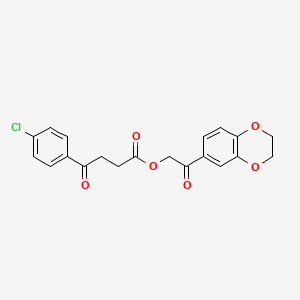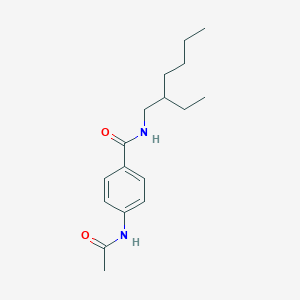![molecular formula C16H18N2O3S B3975421 N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide](/img/structure/B3975421.png)
N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide, commonly known as APSB or Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first approved by the US FDA in 1998 and is marketed under the brand name Celebrex.
Wirkmechanismus
APSB selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, APSB reduces the production of prostaglandins, which in turn reduces pain and inflammation. Unlike traditional N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamides, APSB does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes APSB a safer alternative to traditional N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamides.
Biochemical and Physiological Effects:
APSB has been shown to reduce pain and inflammation in various animal models and human studies. It has also been shown to have anti-tumor properties. APSB has been studied for its effects on cardiovascular health, with mixed results. Some studies have shown that APSB may increase the risk of cardiovascular events, while others have shown no significant increase in risk.
Vorteile Und Einschränkungen Für Laborexperimente
APSB is a widely used tool compound in laboratory experiments to selectively inhibit COX-2 and study its effects on various biological processes. Its selectivity for COX-2 makes it a safer alternative to traditional N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamides for laboratory experiments. However, APSB has limitations in terms of its solubility and stability, which can affect its effectiveness in some experiments.
Zukünftige Richtungen
For APSB research include studying its potential use in the prevention and treatment of cancer, as well as its effects on cardiovascular health. Further studies are needed to determine the optimal dosage and duration of APSB treatment for various conditions. New synthesis methods may also be developed to improve the yield and purity of APSB. Overall, APSB has shown great potential as a tool compound for studying the role of COX-2 in various biological processes, and further research is needed to fully understand its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
APSB has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. APSB has been used to treat various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. It has also been studied for its potential use in the prevention and treatment of cancer.
Eigenschaften
IUPAC Name |
4-phenyl-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c17-22(20,21)15-11-9-14(10-12-15)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVAMAPMVBKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-nitrophenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3975352.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3975360.png)
![ethyl 1-[(phenylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3975367.png)
![1-(4-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3975372.png)


![1-methyl-2-(4-methylphenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3975395.png)
![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)


![methyl N-[(4-fluorophenyl)acetyl]leucinate](/img/structure/B3975439.png)
![N-(4-{[(1,5-dimethylhexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3975443.png)
